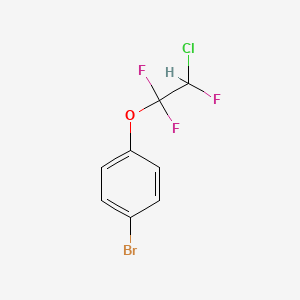![molecular formula C10H16ClNO3 B6264728 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride CAS No. 74571-90-7](/img/new.no-structure.jpg)
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is known for its structural similarity to epinephrine, a hormone and neurotransmitter
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1,2-dihydroxybenzene.
Methoxylation: The hydroxyl groups on the benzene ring are methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The methoxylated intermediate undergoes amination with methylamine under controlled conditions to introduce the methylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a model compound for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride involves its interaction with adrenergic receptors. It mimics the action of epinephrine by binding to these receptors and activating the associated signaling pathways. This leads to various physiological effects, such as increased heart rate and vasoconstriction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: Another endogenous catecholamine with similar pharmacological effects.
Dopamine: A precursor to epinephrine and norepinephrine, with distinct but related biological functions.
Uniqueness
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride is unique due to its methoxy group, which alters its pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity.
Propriétés
Numéro CAS |
74571-90-7 |
|---|---|
Formule moléculaire |
C10H16ClNO3 |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-10(14-2)7-3-4-8(12)9(13)5-7;/h3-5,10-13H,6H2,1-2H3;1H |
Clé InChI |
QENXDGGOOWENRG-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O)O)OC.Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



